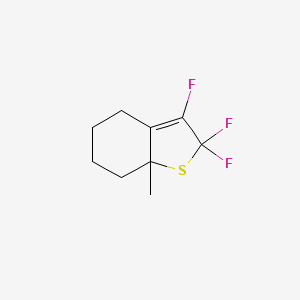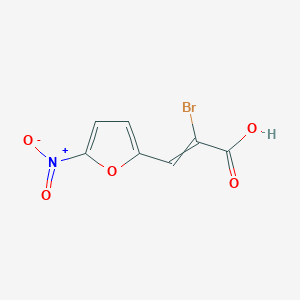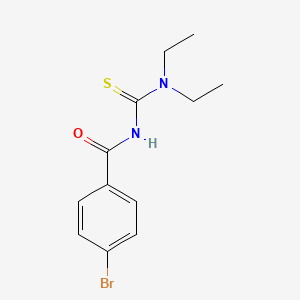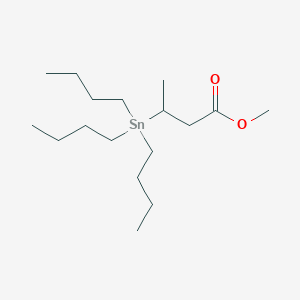
Methyl 3-(tributylstannyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(tributylstannyl)butanoate: is an organotin compound that features a stannyl group attached to a butanoate ester. This compound is of interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(tributylstannyl)butanoate typically involves the reaction of a butanoate ester with tributyltin hydride. One common method includes the use of a Grignard reagent to introduce the stannyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(tributylstannyl)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other nucleophiles, such as halides or alkyl groups.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides.
Coupling Reactions: It can participate in Stille coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Halides, alkyl groups.
Oxidizing Agents: Hydrogen peroxide, oxygen.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substitution Products: Various substituted butanoates.
Oxidation Products: Tin oxides.
Coupling Products: Complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Methyl 3-(tributylstannyl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Utilized in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Material Science: Employed in the creation of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of methyl 3-(tributylstannyl)butanoate involves the formation of reactive intermediates that facilitate various chemical transformations. The stannyl group acts as a leaving group in substitution reactions, while in coupling reactions, it participates in the formation of new carbon-carbon bonds through the mediation of palladium catalysts .
Comparación Con Compuestos Similares
Methyl butanoate: A simple ester without the stannyl group.
Tributyltin hydride: A related organotin compound used in similar reactions.
Methyl 3-(bromomethyl)butanoate: A brominated analog used in similar synthetic applications.
Uniqueness: Methyl 3-(tributylstannyl)butanoate is unique due to the presence of the stannyl group, which imparts distinct reactivity and enables specific types of chemical transformations that are not possible with simpler esters or other organotin compounds .
Propiedades
Número CAS |
104108-19-2 |
|---|---|
Fórmula molecular |
C17H36O2Sn |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
methyl 3-tributylstannylbutanoate |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-3-4-5(6)7-2;3*1-3-4-2;/h3H,4H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
ADXXNRZSAHSOFW-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)

![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)

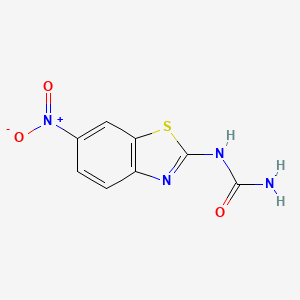

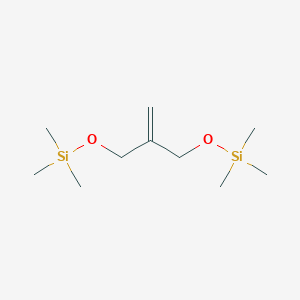

![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
